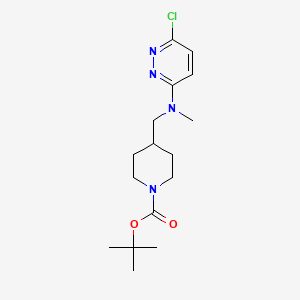

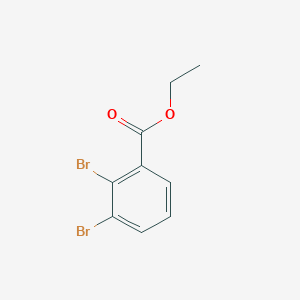

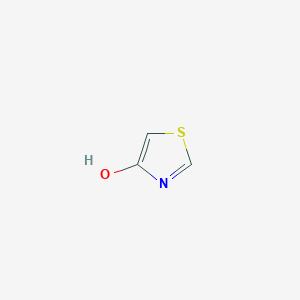

![molecular formula C8H10N4 B3271262 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile CAS No. 544678-63-9](/img/structure/B3271262.png)

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

説明

“2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile” is a chemical compound . It is also known as 2-Picolylamine . It is used as a reagent in the synthesis of novel imidazo [1,2-a]pyridine derivatives as potent c-Met inhibitors and antimycobacterials .

Molecular Structure Analysis

The molecular weight of “2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile” is 162.19 . The InChI key is QTOHKXFRIXKYFU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical form of “2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用

Antimicrobial and Antioxidant Activities

Research has demonstrated the synthesis and evaluation of novel 2-amino-pyridine-3-carbonitrile derivatives for their antimicrobial and antioxidant activities. These derivatives have shown promising results, with certain compounds exhibiting marked zones of inhibition against microbial cultures and significant antioxidant capacities. Such findings suggest the potential of these compounds in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).

Structural Analysis and Synthesis

Studies have also focused on the synthesis and structural analysis of these compounds, providing insights into their molecular frameworks and potential interactions. For instance, the crystal structure of a specific derivative was determined using X-ray crystallography, shedding light on its molecular arrangement and the possibility of forming stable complexes through hydrogen bonding (Ganapathy et al., 2015).

Innovative Synthesis Protocols

Innovative protocols have been developed for the synthesis of complex derivatives, emphasizing the versatility of 2-amino-pyridine-3-carbonitrile as a building block. These methods have facilitated the creation of compounds with varied therapeutic potentials, highlighting the compound's role in advancing synthetic organic chemistry (Patil & Mahulikar, 2013).

Application in Photopolymerization Monitoring

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been explored as fluorescent molecular sensors for monitoring photopolymerization processes. These studies have not only underscored the compound's sensitivity and efficiency as a sensor but also its capability to accelerate photopolymerization, suggesting a dual role in both monitoring and facilitating polymerization reactions (Ortyl et al., 2019).

Antimicrobial Screening

Further research has led to the synthesis of derivatives exhibiting significant antimicrobial activity. These studies have contributed to the understanding of the structure-activity relationship, guiding the design of more effective antimicrobial agents (Goswami et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 2-(2-Aminoethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Pharmacokinetics

The compound’s water solubility suggests it could be well-absorbed in the body. Its small size and polar nature may also allow it to distribute widely in the body. The compound’s metabolism and excretion patterns are currently unknown.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile. For instance, its stability might be affected by exposure to light or high temperatures . The compound’s efficacy could also be influenced by the pH of its environment, given its pKa value .

特性

IUPAC Name |

2-(2-aminoethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOHKXFRIXKYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)

![5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3271255.png)

![[2-(Dimethylamino)-5-nitrophenyl]methanol](/img/structure/B3271267.png)

![N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3271270.png)